N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The hexafluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The hexafluoro groups enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or alter protein function. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of a benzamide group.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Contains a phenyl group instead of a benzamide group .
Uniqueness
This compound is unique due to its combination of hexafluoro groups and a benzamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVSNNYCVJWFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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